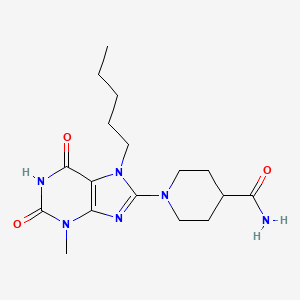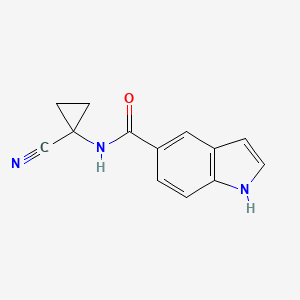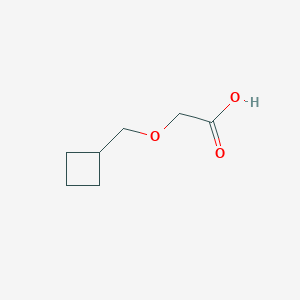
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H6N2O5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, including a hydroxyl group, a methyl group, a nitro group, and a carboxylic acid group attached to the pyridine ring.
作用機序
Target of Action
It’s known that nitropyridines, a class of compounds to which this molecule belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Nitropyridines generally undergo a reaction mechanism involving a nitro group migration from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence its interaction with its targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid typically involves the nitration of 2-Hydroxy-6-methylpyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be further substituted.
Major Products Formed
Oxidation: Formation of 2-Keto-6-methyl-3-nitropyridine-4-carboxylic acid.
Reduction: Formation of 2-Hydroxy-6-methyl-3-aminopyridine-4-carboxylic acid.
Substitution: Formation of 2-Chloro-6-methyl-3-nitropyridine-4-carboxylic acid.
科学的研究の応用
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylpyridine: Lacks the nitro and carboxylic acid groups, making it less reactive in certain chemical reactions.
2-Hydroxy-5-methyl-3-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
6-Methyl-3-nitro-2-pyridinol: Similar but lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which provide it with distinct chemical and biological properties. These functional groups enable it to participate in a wide range of chemical reactions and make it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-3-2-4(7(11)12)5(9(13)14)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHIJIKDXJKLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2873846.png)

![N-Methyl-N-[2-[(5-methyl-2-propan-2-yloxypyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2873848.png)
![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2873850.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2873852.png)
![{2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2873853.png)








